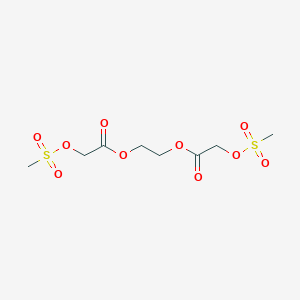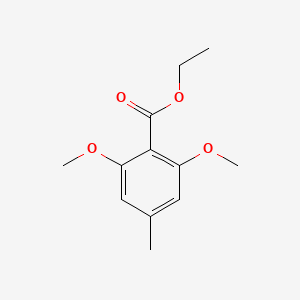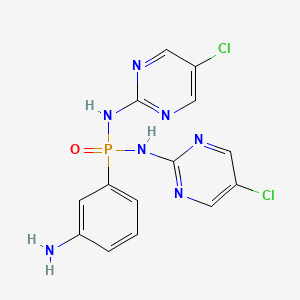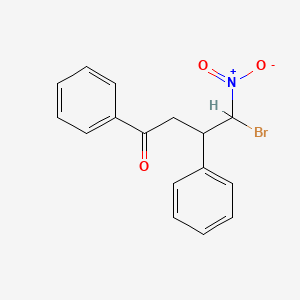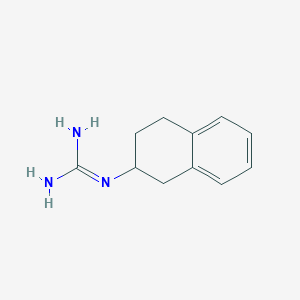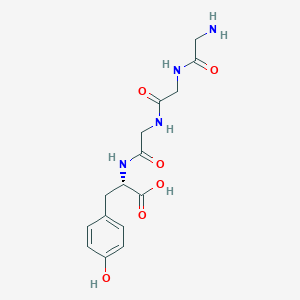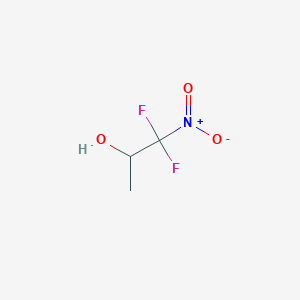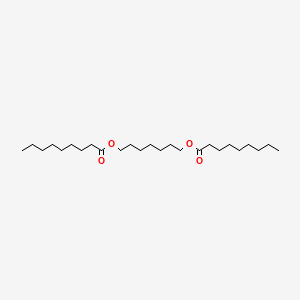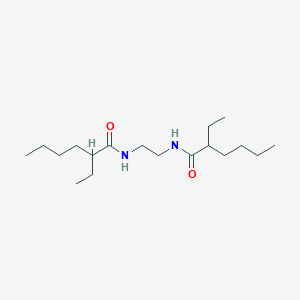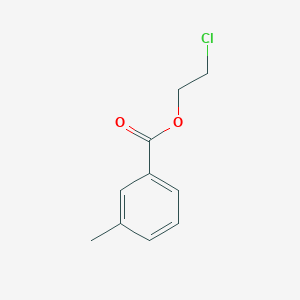
2,3,5-Triphenylfuran
Vue d'ensemble
Description
2,3,5-Triphenylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and three phenyl groups attached at the 2, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,5-Triphenylfuran can be synthesized through various methods. One common approach involves the oxidative cyclization of aryl ketones with styrenes. This method utilizes catalysts such as Fe3O4@SiO2-Amine-DAB/Py-CuCl2 nanocomposite, which facilitates the reaction under eco-friendly conditions . Another method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-3,5-diphenylfuran reacts with phenylboronic acid in the presence of palladium catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of efficient and reusable nanocatalysts like Fe3O4@SiO2-Amine-DAB/Py-CuCl2 suggests potential for scalable and environmentally friendly production processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Triphenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the aromatic ring or the phenyl groups attached to it.
Substitution: Substitution reactions, such as halogenation, can occur at the phenyl groups or the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents like trithiazyl trichloride can be used for oxidative transformations.
Reduction: Common reducing agents include hydrogen gas in the presence of metal catalysts.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with trithiazyl trichloride can yield isothiazoles .
Applications De Recherche Scientifique
2,3,5-Triphenylfuran has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,5-triphenylfuran involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or proteins, leading to biological effects such as anti-ulcer activity by inhibiting matrix metalloproteinase-9 (MMP-9) or anti-proliferative activity by targeting mitochondrial complex III .
Comparaison Avec Des Composés Similaires
2,4-Diphenylfuran: Known for its reactivity and potential in oxidative homocoupling and cross-coupling reactions.
3-Indolyl Furanoids: These compounds exhibit atropisomerism and have potential biological applications.
Uniqueness: 2,3,5-Triphenylfuran stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
IUPAC Name |
2,3,5-triphenylfuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYJPPGJMXOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285220 | |
| Record name | 2,3,5-triphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-20-6 | |
| Record name | NSC41095 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5-triphenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


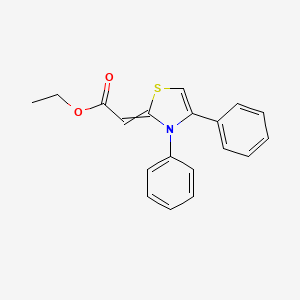
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
